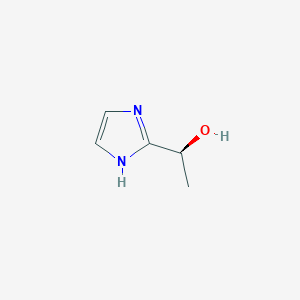

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol

Description

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral imidazole derivative characterized by a hydroxyl-bearing ethyl group attached to the 2-position of the imidazole ring. The (S)-enantiomer is particularly notable for its stereospecific applications in drug design and catalysis. Its synthesis often involves asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts to ensure high enantiomeric purity . The compound’s hydroxyl group facilitates hydrogen bonding, influencing its crystalline packing and intermolecular interactions, as observed in helical chain formation via O–H···N bonds in related structures . This molecule serves as a precursor for chiral ionic liquids, N-heterocyclic carbenes, and enantioselective receptors .

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(1S)-1-(1H-imidazol-2-yl)ethanol |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |

InChI Key |

SQFWQHCKCDSOJK-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN1)O |

Canonical SMILES |

CC(C1=NC=CN1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- The ketone in Compound 11 reduces hydrogen-bonding capacity but increases electrophilicity .

- Stereochemistry: The (S)-configuration in the target compound and (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol is critical for enantioselective recognition in chiral receptors .

- Functional Groups : Nitro and styryl groups in 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol introduce electron-withdrawing and conjugated systems, altering reactivity and optical properties .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding: The target compound’s hydroxyl group forms intermolecular O–H···N bonds, a feature shared with (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, which assembles into helical chains in the solid state. This property is advantageous for crystal engineering .

- Melting Points : Benzoimidazole derivatives (e.g., Compound 10) typically exhibit higher melting points (359–361 K) due to enhanced π-stacking, compared to simpler imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.